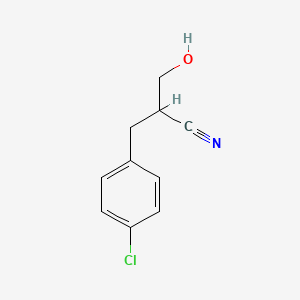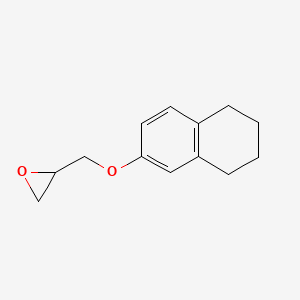
4-bromo-N-(2-chlorophenyl)-2-nitrobenzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(2-chlorophenyl)-2-nitrobenzenamine: is an organic compound that features both bromine and nitro functional groups attached to a phenyl ring, along with a chlorobenzenamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(2-chlorophenyl)-2-nitrobenzenamine typically involves the nitration of 4-bromoaniline followed by a coupling reaction with 2-chlorobenzenamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 4-bromo-2-nitroaniline is then reacted with 2-chlorobenzenamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in 4-bromo-N-(2-chlorophenyl)-2-nitrobenzenamine can undergo reduction reactions to form corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide ions or alkoxide ions under basic conditions.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Hydroxide ions, alkoxide ions, basic conditions.
Coupling Reactions: Aryl halides, palladium catalyst.
Major Products Formed:
Reduction: Corresponding amines.
Substitution: Substituted derivatives.
Coupling: Biaryl compounds.
Applications De Recherche Scientifique
Chemistry: 4-bromo-N-(2-chlorophenyl)-2-nitrobenzenamine is used as an intermediate in the synthesis of various organic compounds. Its unique functional groups make it a valuable building block in organic synthesis .
Biology: In biological research, this compound can be used to study the effects of nitro and bromo substituents on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 4-bromo-N-(2-chlorophenyl)-2-nitrobenzenamine is largely dependent on its functional groups. The nitro group can undergo reduction to form amines, which can interact with various biological targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to specific molecular targets .
Comparaison Avec Des Composés Similaires
4-Bromo-2-nitroaniline: Similar structure but lacks the chlorobenzenamine moiety.
2-Chloro-4-nitroaniline: Similar structure but lacks the bromine atom.
4-Bromo-2-nitrophenol: Similar structure but has a hydroxyl group instead of the amine group.
Uniqueness: 4-bromo-N-(2-chlorophenyl)-2-nitrobenzenamine is unique due to the presence of both bromine and nitro groups on the phenyl ring, along with the chlorobenzenamine moiety.
Propriétés
Formule moléculaire |
C12H8BrClN2O2 |
|---|---|
Poids moléculaire |
327.56 g/mol |
Nom IUPAC |
4-bromo-N-(2-chlorophenyl)-2-nitroaniline |
InChI |
InChI=1S/C12H8BrClN2O2/c13-8-5-6-11(12(7-8)16(17)18)15-10-4-2-1-3-9(10)14/h1-7,15H |
Clé InChI |
OLSRKDCPLHELPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2)Br)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

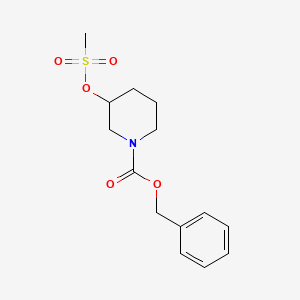
![n-[(4-Fluorophenyl)sulfonyl]-d-alanine](/img/structure/B8653783.png)
![Ethyl (2-{[(1-methyl-1H-imidazol-4-yl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B8653787.png)
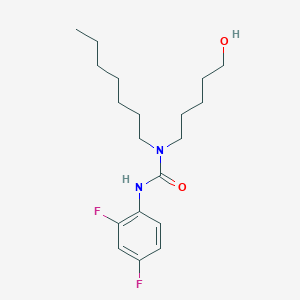
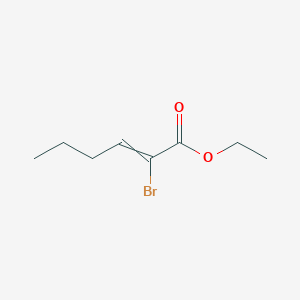
![Benzo[b]thiophen-3(2H)-one, 2,2-dimethyl-, 1,1-dioxide](/img/structure/B8653796.png)
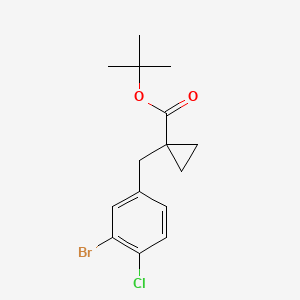
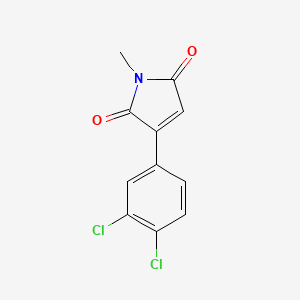
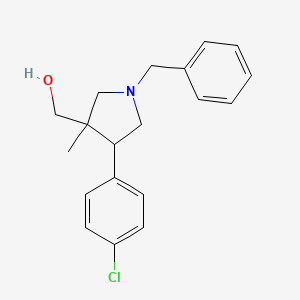


![2-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]ethanol](/img/structure/B8653831.png)
